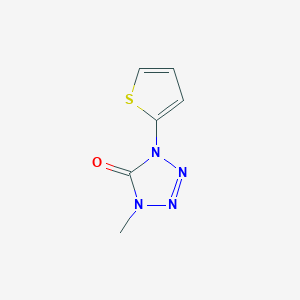

1-Methyl-4-thiophen-2-yltetrazol-5-one

説明

1-Methyl-4-thiophen-2-yltetrazol-5-one is a heterocyclic compound featuring a tetrazole core substituted with a methyl group at position 1 and a thiophen-2-yl moiety at position 2. Tetrazoles are nitrogen-rich heterocycles known for their stability and diverse applications in pharmaceuticals, agrochemicals, and materials science . For instance, describes the synthesis of 5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole derivatives using PEG-400 and Bleaching Earth Clay as a catalyst, highlighting the role of heterocyclic substituents in modulating reactivity .

特性

IUPAC Name |

1-methyl-4-thiophen-2-yltetrazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4OS/c1-9-6(11)10(8-7-9)5-3-2-4-12-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNSQPUIXRAAPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(N=N1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Substituent Effects on Physical Properties

- 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole () :

Substitution with a chloro-phenyl group enhances electron-withdrawing effects, leading to higher melting points (e.g., 145–147°C) compared to thiophene-substituted tetrazoles. IR spectra show characteristic C-Cl stretching at 750–650 cm⁻¹, absent in the thiophene analogue . - 1-(4’-Methoxynaphthalen-1’-yl)-5-methyl-1H-tetrazole () :

Electron-donating methoxy groups reduce thermal stability (melting point: 112–114°C) but improve solubility in polar solvents. The thiophen-2-yl group in the target compound likely offers intermediate polarity, balancing solubility and stability .

Triazole Derivatives with Thiophene Substituents ()

Triazole analogues, such as 1-(2-Oxo-2-phenyl-ethyl)-4-[(thiophen-2-yl-methylene)-amino]-3-thiophen-2-ylmethyl-4,5-dihydro-1H-[1,2,4]triazole-5-one (4a), demonstrate:

- Bioactivity : Antimicrobial and antitumor activities (e.g., 72.47% yield for 4f with 2-chloro-6-fluoro-benzylidene substitution) .

- Structural Flexibility : The triazole core allows broader substitution patterns but reduces thermal stability compared to tetrazoles (melting points: 126–134°C vs. 145°C for chlorophenyl-tetrazole) .

Spectral and Crystallographic Comparisons

- IR/NMR Data :

- Crystallography :

SHELXL () and Mercury () are widely used for refining tetrazole and triazole structures, revealing intermolecular interactions influenced by thiophene’s planar geometry .

Data Tables

Table 1: Comparative Properties of Tetrazole Derivatives

Table 2: Bioactivity of Thiophene-Containing Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。